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molecular formula C13H10O2 B8384944 Naphtho[1,2-b]furan-2-methanol

Naphtho[1,2-b]furan-2-methanol

Cat. No. B8384944
M. Wt: 198.22 g/mol
InChI Key: RZEYBGDFXAXZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05049581

Procedure details

To a RB flask equipped with magnetic stirring bar, reflux condenser, N2 inlet line with bubbler was added ethyl naphtho(1,2-b]furan-2-carboxylate (H. G. Pars Pharmaceutical Laboratories, Inc., 6.85 g, 28.5 mmol), lithium borohydride (Aldrich, 0.62 g, 28.5 mmol) and dry THF (400 mL). The mixture was stirred at reflux for 6 h and then poured into H2O (1 L). The reaction mixture was acidified with 1 N HCl and the resulting white solid was filtered, washed with additional H2O (500 mL) then dissolved in CH2CL2 (500 mL), dried Na2SO4), filtered, concentrated to 200 mL and diluted to 500 mL with hexane. The resulting material was filtered, washed with hexane (100 mL), and placed in a vacuum oven overnight (80°) to give a total of 4.8 g (69.7%) of naphtho[1,2-b]furan-2-methanol, mp 105.5°-107°, (C,H).
Quantity
6.85 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]([C:6](OCC)=[O:7])=[CH:4][C:3]2[CH:11]=[CH:12][C:13]3[C:18]([C:2]1=2)=[CH:17][CH:16]=[CH:15][CH:14]=3.[BH4-].[Li+].C1COCC1.Cl>O>[O:1]1[C:5]([CH2:6][OH:7])=[CH:4][C:3]2[CH:11]=[CH:12][C:13]3[C:18]([C:2]1=2)=[CH:17][CH:16]=[CH:15][CH:14]=3 |f:1.2|

Inputs

Step One
Name
Quantity
6.85 g
Type
reactant
Smiles
O1C2=C(C=C1C(=O)OCC)C=CC1=CC=CC=C12
Name
Quantity
0.62 g
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
400 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a RB flask equipped with magnetic stirring bar
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser, N2 inlet line with bubbler
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 h
Duration
6 h
FILTRATION
Type
FILTRATION
Details
the resulting white solid was filtered
WASH
Type
WASH
Details
washed with additional H2O (500 mL)
DISSOLUTION
Type
DISSOLUTION
Details
then dissolved in CH2CL2 (500 mL), dried Na2SO4),
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 200 mL
ADDITION
Type
ADDITION
Details
diluted to 500 mL with hexane
FILTRATION
Type
FILTRATION
Details
The resulting material was filtered
WASH
Type
WASH
Details
washed with hexane (100 mL)
CUSTOM
Type
CUSTOM
Details
placed in a vacuum oven overnight (80°)
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
O1C2=C(C=C1CO)C=CC1=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 69.7%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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